Tin Sn-117
Description
Significance of Novel Radionuclides in Contemporary Nuclear Medicine Research
The field of nuclear medicine is increasingly focused on the development of new radioactive isotopes to enhance both diagnostic and therapeutic capabilities. frontiersin.orgnih.gov The aim is to discover radionuclides that can be precisely delivered to target organs or tissues, thereby improving the efficacy of treatments and the clarity of diagnostic images. frontiersin.org A significant trend in this area is the use of "theranostic" radionuclides, which possess the ability to perform both therapy and diagnosis simultaneously, potentially reducing the radiation burden on patients. frontiersin.org
Novel radionuclides are sought after for their potential to enable personalized medicine, where treatments can be tailored to the specific characteristics of a patient's disease. frontiersin.org The development of these new isotopes is an interdisciplinary effort, involving nuclear physics, radiochemistry, and medicine, with a strong emphasis on producing them in sufficient quantities and with high purity. iaea.org The introduction of new radionuclides like Tin-117m is crucial for expanding the arsenal (B13267) of tools available to clinicians and researchers, offering new possibilities for treating a range of conditions, including cancer and inflammatory diseases. serene-llc.comnih.gov
Historical Evolution of Tin-117m Research Paradigms and Development Programs
The journey of Tin-117m research began with the recognition of its potential as a therapeutic radionuclide due to its unique physical properties. osti.gov Early interest in the 1990s centered on its application for the palliation of pain from bone metastases, with Tin-117m complexed with diethylenetriaminepentaacetic acid (DTPA) emerging as a promising radiopharmaceutical. openmedscience.com Initial clinical trials with ¹¹⁷ᵐSn-DTPA showed potential for efficacy and reduced bone marrow toxicity compared to other beta-emitting radiopharmaceuticals. openmedscience.com
However, the initial development program faced significant hurdles. Financial constraints and difficulties in producing sufficient quantities of high-purity Tin-117m led to a halt in clinical development after Phase II trials, during which about 120 patients were treated. openmedscience.com Despite this setback, research on other ¹¹⁷ᵐSn-labeled compounds continued in various labs, keeping the scientific community aware of its potential. openmedscience.com
A renewed wave of interest in Tin-117m DTPA emerged around 2019, largely driven by the resolution of previous production challenges and a growing need for effective palliative care options for metastatic bone disease. openmedscience.com This revival of the development program has included investigations into its use in veterinary medicine, particularly for canine bone metastasis therapy. openmedscience.com The historical ebb and flow of Tin-117m research underscore the complexities of radiopharmaceutical development, from isotope production to clinical application. openmedscience.com
Theoretical Foundations of Conversion Electron Emitters in Precision Radiotherapy
The therapeutic efficacy of Tin-117m is rooted in its decay mechanism, specifically the emission of conversion electrons. Unlike beta emitters, which release a continuous spectrum of energy, conversion electron emitters like Tin-117m release electrons with discrete, low energies. openmedscience.comornl.gov These low-energy electrons have a very short range in tissue, typically less than 0.3 millimeters. serene-llc.comornl.gov
This localized energy deposition is a key advantage in precision radiotherapy. The goal of radiation therapy is to deliver a lethal dose of radiation to tumor cells while sparing surrounding healthy tissues. nih.gov The short range of Tin-117m's conversion electrons means their cytotoxic effects are confined to the immediate vicinity of the radionuclide's location. ornl.govnih.gov This characteristic is particularly beneficial for treating small clusters of cancer cells or microscopic tumor deposits. nih.gov
The emission of conversion electrons is a process known as internal conversion, where an excited nucleus transfers its energy to an orbital electron, causing the electron to be ejected from the atom. nih.gov This process is distinct from the beta decay that characterizes many other therapeutic radionuclides. openmedscience.com The precise and contained energy delivery of conversion electron emitters like Tin-117m offers the potential for high therapeutic efficacy with reduced toxicity to sensitive tissues such as bone marrow. openmedscience.com
Current Landscape and Emerging Trajectories in Tin-117m Investigations
Current research on Tin-117m is exploring a range of applications beyond its initial focus on bone pain palliation. Investigations are underway for its use in treating inflammatory cardiovascular diseases and arthritis through a procedure called radiosynoviorthesis. serene-llc.com In radiosynoviorthesis, a colloidal form of Tin-117m is injected directly into an arthritic joint to reduce inflammation. nih.gov
A significant area of development is the production of high specific activity Tin-117m. osti.govnih.gov While nuclear reactors can produce large quantities of Tin-117m, the specific activity is often low, which can limit its use in applications requiring high radioactivity in a small volume, such as in monoclonal antibody or peptide labeling. osti.gov Consequently, there is a growing effort to develop production methods using cyclotrons, which can yield Tin-117m with a much higher specific activity. osti.govnih.gov
Future directions for Tin-117m research are aligned with broader trends in nuclear medicine, including personalized medicine and combination therapies. openmedscience.com Advances in genomics and proteomics could help identify patients whose tumors are most likely to respond to the conversion electrons emitted by Tin-117m. openmedscience.com Furthermore, there is interest in exploring the synergistic effects of combining Tin-117m with other treatments like chemotherapy or immunotherapy to enhance therapeutic outcomes. openmedscience.com The dual emission of therapeutic conversion electrons and imageable gamma photons also positions Tin-117m as a valuable "theranostic" agent, allowing for simultaneous treatment and monitoring. serene-llc.comsynovetin.com
Data Tables
Physical Properties of Tin-117m
| Property | Value |
| Atomic Number (Z) | 50 mirdsoft.org |
| Mass Number (A) | 117 mirdsoft.org |
| Half-life | 14.0 days chemlin.orgisotopes.gov |
| Decay Mode | Internal Transition mirdsoft.org |
| Primary Gamma Emission | 158.6 keV nih.gov |
| Conversion Electron Energies | ~127, 129, 152 keV ornl.gov |
| Tissue Penetration of Electrons | ~0.3 mm serene-llc.comnih.gov |
Production Methods of Tin-117m
| Production Method | Target Material | Facility | Key Characteristic |
| Neutron Inelastic Scattering | Enriched Tin-117 (¹¹⁷Sn) serene-llc.comosti.gov | High-flux nuclear reactor serene-llc.comosti.gov | Produces large quantities, but with lower specific activity. serene-llc.comosti.gov |
| Neutron Capture | Enriched Tin-116 (¹¹⁶Sn) osti.gov | Nuclear reactor osti.gov | An alternative reactor-based production route. osti.gov |
| Alpha Particle Bombardment | Cadmium-116 (¹¹⁶Cd) serene-llc.comnih.gov | Cyclotron or accelerator serene-llc.comnih.gov | Can produce very high specific activity Tin-117m. serene-llc.comnih.gov |
| Proton Bombardment | Natural Antimony (Sb) serene-llc.com | Accelerator serene-llc.com | Another method for achieving high specific activity. serene-llc.com |
Structure
2D Structure
Properties
CAS No. |
13981-59-4 |
|---|---|
Molecular Formula |
Sn |
Molecular Weight |
116.902954 g/mol |
IUPAC Name |
tin-117 |
InChI |
InChI=1S/Sn/i1-2 |
InChI Key |
ATJFFYVFTNAWJD-YPZZEJLDSA-N |
SMILES |
[Sn] |
Isomeric SMILES |
[117Sn] |
Canonical SMILES |
[Sn] |
Synonyms |
117Sn isotope Sn-117 isotope Tin-117 |
Origin of Product |
United States |
Radiochemistry and Isotope Production Methodologies for Tin 117m
Nuclear Reactions for Optimized Tin-117m Synthesis
The production of ¹¹⁷ᵐSn can be achieved through various nuclear reactions, each with its own set of advantages and challenges. The choice of production route often depends on the desired specific activity, yield, and purity of the final product.
Reactor-Based Production Routes: Mechanisms and Yield Optimization (e.g., ¹¹⁶Sn(n,γ) and ¹¹⁷Sn(n,n'γ))
Nuclear reactors provide a robust environment for the production of ¹¹⁷ᵐSn through neutron-induced reactions. Two primary reactions are commonly employed: the radiative neutron capture on enriched ¹¹⁶Sn targets, ¹¹⁶Sn(n,γ)¹¹⁷ᵐSn, and the neutron inelastic scattering on enriched ¹¹⁷Sn targets, ¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn. osti.govresearchgate.net
The ¹¹⁶Sn(n,γ) reaction involves the capture of a thermal neutron by a ¹¹⁶Sn nucleus, leading to the formation of ¹¹⁷ᵐSn. This reaction is characterized by a cross-section of approximately 6±2 millibarns for thermal neutrons. osti.govus.edu.pl The second route, ¹¹⁷Sn(n,n'γ), utilizes fast neutrons to excite the ¹¹⁷Sn nucleus, which then de-excites to the metastable state. This reaction has a higher cross-section of about 222±16 millibarns and an energy threshold of 318 keV. researchgate.netserene-llc.com
For yield optimization, high-flux reactors are essential. osti.gov The inelastic scattering reaction on ¹¹⁷Sn is often considered more attractive in high-flux reactors as it can yield a specific activity approximately two times higher than that achievable with the ¹¹⁶Sn(n,γ) reaction. osti.gov Irradiation of up to 100 mg of tin metal, enriched to 84% in ¹¹⁷Sn, in a high-flux reactor for a period of 3 to 4 weeks can achieve a specific activity of 74-296 MBq/mg. osti.gov In the BR2 high-flux reactor, irradiation of ~93% ¹¹⁷Sn enriched metal for 21 to 28 days has resulted in specific activities in the range of 7-9 Ci/g at the end of irradiation (EOI). serene-llc.com
Table 1: Comparison of Reactor-Based Production Routes for ¹¹⁷ᵐSn
| Reaction | Target Isotope | Neutron Energy | Cross-Section | Advantages | Disadvantages |
| ¹¹⁶Sn(n,γ) | ¹¹⁶Sn | Thermal | ~6 mb us.edu.pl | Utilizes more readily available thermal neutrons. | Lower specific activity compared to the inelastic scattering reaction. osti.gov |
| ¹¹⁷Sn(n,n'γ) | ¹¹⁷Sn | Fast (>318 keV) researchgate.net | ~222 mb researchgate.net | Higher specific activity can be achieved. osti.gov | Requires a high flux of fast neutrons and enriched ¹¹⁷Sn target. researchgate.net |
Accelerator-Based Production Pathways: Cross-Sectional Analysis and Isotopic Purity (e.g., Sb(p,x) and ¹¹⁶Cd(α,3n) reactions)
Accelerators offer an alternative and often preferred method for producing ¹¹⁷ᵐSn, primarily due to the potential for achieving significantly higher specific activities, a critical factor for many medical applications. osti.govunipd.it
One prominent accelerator-based route is the proton bombardment of an antimony (Sb) target, denoted as Sb(p,x)¹¹⁷ᵐSn. This reaction can produce ¹¹⁷ᵐSn with a specific activity close to 1 kCi/g. researchgate.net To minimize the co-production of the long-lived impurity ¹¹³Sn (half-life of 115 days), it is crucial to control the initial proton energy, with an optimal range demonstrated to be between 55 and 20 MeV. jpmer.comserene-llc.com
Another significant pathway is the alpha particle bombardment of a cadmium (Cd) target, specifically the ¹¹⁶Cd(α,3n)¹¹⁷ᵐSn reaction. serene-llc.comiaea.org This method has been shown to be a viable alternative for producing high-specific-activity ¹¹⁷ᵐSn. iaea.org Experimental studies have been conducted to measure the excitation function of the natCd(α,x)¹¹⁷ᵐSn reaction to optimize irradiation conditions. nih.gov The thick target yield for the ¹¹⁶Cd(α,3n)¹¹⁷ᵐSn reaction with a 35 MeV alpha beam on a highly enriched (95%) ¹¹⁶CdO target was estimated to be 410 kBq/μAh. nih.gov
Table 2: Accelerator-Based Production Pathways for ¹¹⁷ᵐSn
| Reaction | Target | Projectile | Key Advantages | Key Challenges |
| Sb(p,x) | Antimony (natural or enriched ¹²¹Sb) | Protons | Can achieve very high specific activity (~1 kCi/g). researchgate.net | Potential for ¹¹³Sn impurity, which can be minimized by controlling proton energy. jpmer.comserene-llc.com |
| ¹¹⁶Cd(α,3n) | Cadmium (enriched ¹¹⁶Cd) | Alpha particles | Produces high specific activity ¹¹⁷ᵐSn. iaea.org | Requires enriched cadmium targets and a cyclotron capable of accelerating alpha particles. iaea.org |
Computational Modeling and Experimental Validation of Production Yields
To optimize the production of ¹¹⁷ᵐSn, computational modeling plays a crucial role in predicting reaction yields and informing experimental design. Nuclear transmutation and decay codes, such as LAURA, are utilized to calculate the expected yields and specific activities of ¹¹⁷ᵐSn under various irradiation conditions in a nuclear reactor. researchgate.net These theoretical models are essential for planning irradiation campaigns and estimating the potential output before committing to expensive and time-consuming experimental runs.
Experimental validation is paramount to confirm the predictions of these computational models. Numerous experimental campaigns have been conducted in various research reactors and accelerator facilities to measure the production cross-sections and yields of ¹¹⁷ᵐSn. researchgate.netnih.govdjs.si These experiments involve irradiating target materials under controlled conditions and then analyzing the resulting radioisotopes using techniques like gamma spectrometry. djs.si The data obtained from these experiments are crucial for refining the nuclear data libraries and improving the accuracy of the computational models.
Radionuclide Purification and Chemical Separation Techniques
Following irradiation, the ¹¹⁷ᵐSn must be chemically separated from the target material and any co-produced radioisotopic impurities to achieve the high purity required for medical applications.
Advanced Chromatographic and Ion-Exchange Methods for High Purity Tin-117m
A variety of chemical separation techniques are employed for the purification of ¹¹⁷ᵐSn. The choice of method depends on the production route and the nature of the impurities. For reactor-produced ¹¹⁷ᵐSn, the irradiated metallic tin can be converted to tin tetrachloride, which serves as a starting compound for further chemical synthesis. osti.gov
For accelerator-produced ¹¹⁷ᵐSn, where the product is often "no-carrier-added," more sophisticated separation methods are required. Anion-exchange chromatography has proven to be an effective method for separating ¹¹⁷ᵐSn from cadmium target material. iaea.orgnih.gov In one method, a Dowex-1x8 anion-exchange resin in fluorine form was used to achieve a 98% radiochemical yield of ¹¹⁷ᵐSn with over 99% radionuclidic purity. nih.gov
Reversed-phase chromatography is another powerful technique for separating tin from other metal ions. nih.gov For instance, tin(IV) can be retained on a column impregnated with methyl isobutyl ketone while other ions are eluted with 8M hydrochloric acid. nih.gov Furthermore, chromatography on a SiO₂ support has been used to separate no-carrier-added ¹¹⁷ᵐSn from an antimony target and co-produced tellurium and indium radioisotopes. jpmer.com
Strategies for Maximizing Specific Activity in Tin-117m Production
High specific activity is a critical parameter for ¹¹⁷ᵐSn, particularly for targeted radionuclide therapy where a high concentration of the radionuclide needs to be delivered to a small target volume. osti.govunipd.it The primary strategy for maximizing specific activity is the use of accelerator-based production methods, which can produce "no-carrier-added" or high-specific-activity ¹¹⁷ᵐSn. osti.govserene-llc.com
In reactor production, while the specific activity is inherently lower than in accelerator production, it can be optimized by using highly enriched target materials and irradiating in high-flux reactors for extended periods. osti.govresearchgate.netserene-llc.com For example, using enriched ¹¹⁷Sn targets in the ¹¹⁷Sn(n,n'γ) reaction leads to a higher specific activity than the ¹¹⁶Sn(n,γ) route. osti.gov
For accelerator production, maximizing the beam current and optimizing the target thickness and energy of the incident particles are key strategies to enhance the production yield and, consequently, the specific activity. nih.govnih.gov The development of high-power targetry is also crucial to withstand the high beam currents required for large-scale production. serene-llc.com
Chelation Chemistry and Radiopharmaceutical Formulation Development
The therapeutic and diagnostic utility of the radioisotope Tin-117m (¹¹⁷ᵐSn) is critically dependent on its formulation into stable radiopharmaceuticals that can selectively target specific biological sites. This is achieved through the use of chelating agents, which form stable complexes with the tin radioisotope, and through the development of specialized formulations like colloidal suspensions for localized retention.
Rational Design and Synthesis of Chelating Agents for Tin-117m (e.g., DTPA, DOTA, citrate, pyrophosphate derivatives)
The rational design of chelating agents for ¹¹⁷ᵐSn is guided by the intended application, aiming to create a stable complex that directs the radioisotope to the target tissue while minimizing uptake in non-target organs. A variety of ligands have been investigated for this purpose, each with distinct chemical properties and biological behaviors.
Diethylenetriaminepentaacetic acid (DTPA): DTPA is one of the most extensively studied chelating agents for ¹¹⁷ᵐSn. osti.gov The resulting complex, ¹¹⁷ᵐSn(IV)-DTPA, is designed as a bone-seeking agent for the palliation of pain from bone metastases. openmedscience.comcancer.govnih.gov The design rationale is based on the ability of the DTPA chelate to localize in areas of active bone turnover. serene-llc.com The synthesis of this radiopharmaceutical involves dissolving irradiated metallic tin, enriched in ¹¹⁷Sn, in concentrated hydrochloric acid under oxygen-free conditions. An excess of the acid salt of DTPA is then added. The pH is adjusted to 6 with sodium hydroxide, and the mixture is heated to ensure complete complexation. Finally, hydrogen peroxide and calcium chloride are added before sterile filtration. osti.gov Early clinical trials in the 1990s demonstrated that ¹¹⁷ᵐSn-DTPA could reduce pain from bone metastases with lower myelotoxicity compared to beta-emitting agents. openmedscience.com
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is a macrocyclic chelator known for forming highly stable complexes with a variety of metal ions. For ¹¹⁷ᵐSn, DOTA serves as a robust chelator, securely holding the radioisotope to prevent its release in vivo. openmedscience.com An example of its application is in the development of ¹¹⁷ᵐSn-DOTA-annexin V, a theranostic agent. serene-llc.comopenmedscience.com In this formulation, the DOTA chelator is first conjugated to the Annexin V protein. Subsequently, ¹¹⁷ᵐSn is introduced to the DOTA-Annexin V conjugate, forming a stable radiolabeled molecule that retains the biological targeting ability of Annexin V. openmedscience.com
Citrate and Pyrophosphate Derivatives: Other ligands have also been explored to improve targeting and reduce toxicity. ¹¹⁷ᵐSn stannic chelates of polyhydroxycarboxylic acids, such as citrate, have been shown to localize almost exclusively in bone with rapid clearance from the blood and other organs. google.com These ligands are reported to offer reduced in vivo chemical toxicity compared to agents like DTPA and various phosphonates. google.com Other chelating agents that have been considered for complexing with ¹¹⁷ᵐSn include pyrophosphate (PyP), ethylidenehydroxy disodiumphosphonate (EHDP), and methylene diphosphonate (MDP). osti.govus.edu.pl
| Chelating Agent | Example Complex | Primary Application | Key Design Rationale |
|---|---|---|---|
| DTPA (Diethylenetriaminepentaacetic acid) | ¹¹⁷ᵐSn(IV)-DTPA | Bone pain palliation cancer.gov | Bone-seeking properties, localizes to areas of high bone turnover. serene-llc.com |
| DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) | ¹¹⁷ᵐSn-DOTA-Annexin V | Imaging and therapy of vulnerable plaques, cancer, arthritis. serene-llc.comopenmedscience.com | Forms highly stable complex, preventing radioisotope leakage while attached to a targeting molecule. openmedscience.com |
| Citrate | ¹¹⁷ᵐSn Stannic Citrate | Bone imaging and therapy. google.com | High bone localization with rapid clearance and reduced chemical toxicity. google.com |
| Pyrophosphate (PyP) | ¹¹⁷ᵐSn-PyP | Bone-seeking applications. us.edu.pl | Phosphonate compounds are known to accumulate in bone tissue. osti.gov |
Physicochemical Characterization and In Vitro Stability Assessment of Tin-117m Complexes
The development of ¹¹⁷ᵐSn radiopharmaceuticals requires rigorous physicochemical characterization and stability assessment to ensure their quality, safety, and efficacy. These evaluations are critical before any preclinical or clinical use.
Characterization: The characterization of ¹¹⁷ᵐSn complexes involves multiple analytical techniques. Radiochemical purity is a key parameter, typically determined using chromatographic methods to separate the chelated ¹¹⁷ᵐSn from any free or unbound radioisotope. osti.gov For instance, the purity of ¹¹⁷ᵐSn(IV)-DTPA is checked using chromatography. osti.gov Other essential quality control tests include checks for sterility and pyrogenicity, which are standard procedures for any injectable pharmaceutical formulation. osti.gov
In Vitro Stability: The stability of the radiopharmaceutical complex is crucial to prevent the premature release of ¹¹⁷ᵐSn, which could lead to undesired radiation doses to non-target tissues. Stability studies are conducted under various conditions to simulate the in vivo environment and to determine the product's shelf-life. Research has shown that ¹¹⁷ᵐSn stannic citrate chelates exhibit excellent stability, with biodistribution profiles remaining consistent even after 30 days of storage at 25°C. google.com Similarly, a high specific activity formulation of ¹¹⁷ᵐSn-DTPA has been developed with a shelf life of approximately four weeks, which is considerably longer than many other bone-seeking radiopharmaceuticals. serene-llc.com This extended stability provides significant logistical advantages for clinical use.
| ¹¹⁷ᵐSn Complex | Reported Shelf-Life/Stability | Key Quality Control Parameters |
|---|---|---|
| ¹¹⁷ᵐSn-DTPA | Approximately 4 weeks. serene-llc.com | Radiochemical purity (chromatography), sterility, pyrogenicity. osti.gov |
| ¹¹⁷ᵐSn Stannic Citrate | Stable for at least 30 days at 25°C. google.com | Biodistribution analysis to confirm stability over time. google.com |
Development and Evaluation of Colloidal Suspensions for Site-Specific Retention (e.g., Tin-117m HTC)
For applications requiring localized radiation delivery, such as radiosynovectomy for the treatment of arthritis, colloidal suspensions of ¹¹⁷ᵐSn have been developed. synovetin.com These formulations are designed to be retained at the site of injection, typically a synovial joint, to deliver a therapeutic dose of radiation to the inflamed synovial tissue.
Tin-117m Homogeneous Tin Colloid (HTC): A prominent example is the ¹¹⁷ᵐSn Homogeneous Tin Colloid (HTC), developed for radiosynoviorthesis. oncidiumfoundation.orgsynovetin.com This product, known as Synovetin OA® in veterinary medicine, consists of colloidal particles of ¹¹⁷ᵐSn suspended in a sterile solution. oncidiumfoundation.orgnih.gov
Rational Design and Formulation: The core design principle of ¹¹⁷ᵐSn-HTC is the control of particle size. openmedscience.com The colloidal particles are engineered to be large enough to prevent leakage from the joint space and subsequent systemic distribution, but small enough to be phagocytized by macrophages within the inflamed synovial membrane. synovetin.com This ensures that the therapeutic radiation is concentrated within the target tissue. Studies have described the particles as having an average size of 5.33 µm, with 80% of particles falling between 3.05 µm and 9.63 µm. synovetin.com The formulation is a sterile suspension of ¹¹⁷ᵐSn in an ammonium hydroxide solution with a pH between 6.5 and 9.0. nih.gov
Evaluation of Site-Specific Retention: Preclinical and clinical studies have validated the high retention of ¹¹⁷ᵐSn-HTC within the injected joint. In a safety study involving dogs, scintigraphy showed that over 99% of the injected ¹¹⁷ᵐSn activity was retained in the elbow joint for approximately six to seven weeks, which spans several half-lives of the isotope. dovepress.com This high level of retention is critical for maximizing the therapeutic effect on the synovium while minimizing radiation exposure to the rest of the body. synovetin.com The stability of the colloidal formulation is paramount to its safety, as it prevents the migration of radioactive particles into the systemic circulation. openmedscience.com
| Parameter | Description/Finding |
|---|---|
| Application | Radiosynoviorthesis (treatment of arthritis in joints). synovetin.comoncidiumfoundation.org |
| Formulation | Sterile, homogeneous colloid of ¹¹⁷ᵐSn in ammonium hydroxide solution. nih.gov |
| Particle Size | Average of 5.33 µm (80% between 3.05 µm and 9.63 µm). synovetin.com |
| Mechanism of Retention | Particle size allows for phagocytosis by synovial macrophages while preventing leakage from the joint. synovetin.com |
| In Vivo Retention | >99% of activity retained in the injected canine elbow joint for 6-7 weeks. dovepress.com |
Theranostic Applications and Research Advancements with Tin 117m
Fundamental Principles of Theranostics Utilizing Tin-117m: Concurrent Imaging and Therapy
The cornerstone of Tin-117m's (¹¹⁷ᵐSn) utility in theranostics—an approach that combines diagnostics and therapy—lies in its unique decay properties. ¹¹⁷ᵐSn decays via isomeric transition, a process that results in the dual emission of therapeutic conversion electrons and diagnostic gamma photons. openmedscience.comnih.gov This intrinsic property allows for the simultaneous imaging and treatment of diseases with a single radiopharmaceutical agent.
The therapeutic action is primarily delivered by low-energy conversion electrons. nih.gov Unlike beta particles, which have a variable and longer tissue penetration range, these conversion electrons have a very short and discrete range of approximately 0.3 mm in soft tissue. nih.gov This characteristic allows for the delivery of a high radiation dose to targeted pathological tissues while minimizing damage to surrounding healthy cells, a significant advantage for applications like treating bone metastases where sparing the bone marrow is crucial. nih.govopenmedscience.com
Concurrently, ¹¹⁷ᵐSn emits gamma photons at an energy of approximately 158.6 keV. dovepress.comopenmedscience.com This gamma emission is not therapeutic but is ideal for imaging with standard gamma cameras, enabling real-time visualization of the radiopharmaceutical's biodistribution. bohrium.com This dual-purpose nature makes ¹¹⁷ᵐSn an exemplary theranostic radionuclide, allowing clinicians to see what they are treating and to treat what they see. This principle underpins its application in personalized medicine, where treatment can be planned, monitored, and adjusted based on diagnostic imaging of the specific patient.
| Property | Description | Significance in Theranostics |
| Therapeutic Emission | Low-energy conversion electrons (~127-152 keV) | Delivers localized, high-dose radiation to target tissues with minimal collateral damage. nih.gov |
| Diagnostic Emission | Gamma photons (~159 keV) | Enables non-invasive imaging (SPECT/Scintigraphy) to track biodistribution and calculate dosimetry. bohrium.comnih.gov |
| Half-life | ~13.6 days | Provides a practical timeframe for production, transport, and delivering a sustained therapeutic effect. serene-llc.com |
| Mechanism | A single radionuclide provides both imaging and therapeutic capabilities. | Allows for patient-specific treatment planning, response assessment, and personalized medicine. openmedscience.com |
Optimization of Gamma Imaging Capabilities for Diagnostic Purposes (e.g., Scintigraphy, SPECT)
The diagnostic utility of ¹¹⁷ᵐSn is centered on its emission of gamma rays at 158.6 keV, an energy level that is highly compatible with existing nuclear medicine imaging technology. This energy is close to that of Technetium-99m (¹⁹⁹ᵐTc), the most commonly used radioisotope in diagnostic imaging, which allows for the use of standard gamma cameras and collimator systems without requiring specialized equipment. researchgate.net This compatibility facilitates the integration of ¹¹⁷ᵐSn-based agents into clinical workflows.
Single Photon Emission Computed Tomography (SPECT) is a primary imaging modality used with ¹¹⁷ᵐSn. nih.gov SPECT imaging provides three-dimensional information on the distribution of the radiopharmaceutical within the body. This is crucial for:
Dosimetry Calculations: Accurately quantifying the amount of ¹¹⁷ᵐSn accumulated in tumors and healthy organs allows for precise calculation of the radiation dose delivered, ensuring therapeutic efficacy while minimizing toxicity.
Biodistribution Monitoring: Serial imaging can track the uptake, retention, and clearance of the ¹¹⁷ᵐSn-labeled compound over time. Studies with agents like ¹¹⁷ᵐSn-DTPA have used whole-body scintigraphy at multiple time points post-injection to characterize its pharmacokinetics.
Treatment Planning: Pre-therapeutic imaging with a low dose of the ¹¹⁷ᵐSn agent can predict whether a patient will respond to the therapy by confirming that the target lesions accumulate the drug.
Research efforts focus on optimizing image acquisition and reconstruction protocols to enhance image quality. This includes refining parameters such as matrix size, the number of iterations, and the use of post-reconstruction filters to improve spatial resolution and reduce image noise, thereby improving the accuracy of quantitative analyses.
| Imaging Modality | Application with Tin-117m | Key Advantages |
| Planar Scintigraphy | Whole-body imaging to assess overall biodistribution and retention. | Provides a comprehensive 2D overview of radiopharmaceutical localization. |
| SPECT | 3D imaging for detailed localization and quantification of uptake in specific organs or tumors. nih.gov | Enables accurate dosimetry, treatment planning, and monitoring of therapeutic response. |
Research into Synergistic Diagnostic-Therapeutic Modalities
To enhance therapeutic outcomes, research is exploring the use of ¹¹⁷ᵐSn in combination with other treatment modalities. The goal of these synergistic approaches is to achieve a greater therapeutic effect than could be obtained from either treatment alone.
Beyond chemotherapy, there is a broader interest in combining targeted radionuclide therapies with other treatments:
Immunotherapy: Preclinical studies with other radionuclides have shown that targeted radiation can stimulate an anti-tumor immune response. Combining ¹¹⁷ᵐSn therapy with immune checkpoint inhibitors could potentially turn immunologically "cold" tumors into "hot" ones, making them more susceptible to immune attack.
Multimodal Regimens: In veterinary medicine, ¹¹⁷ᵐSn colloids for treating osteoarthritis are sometimes used as part of a multimodal approach that may include physical therapy and nutritional interventions to optimize clinical outcomes. openmedscience.comnih.gov This concept of combining localized radionuclide therapy with systemic or supportive treatments holds potential for human applications as well.
These combination strategies represent a sophisticated evolution of cancer treatment, moving towards personalized and multi-pronged attacks on the disease.
Integration of Molecular Imaging Data with Targeted Radionuclide Therapy Strategies
The integration of molecular imaging data is fundamental to the modern practice of targeted radionuclide therapy and is a core principle of the theranostic approach with ¹¹⁷ᵐSn. The ability to image the radiopharmaceutical's distribution allows for a highly personalized and data-driven treatment strategy.
The process begins with pre-therapeutic imaging, often using a diagnostic dose of the ¹¹⁷ᵐSn-labeled agent. The resulting SPECT or scintigraphy images provide critical information:
Target Confirmation: Imaging confirms that the radiopharmaceutical is accumulating in the intended target lesions (e.g., bone metastases). If uptake is insufficient, the patient may be spared an ineffective high-dose therapy.
Patient-Specific Dosimetry: By quantifying the radionuclide uptake and retention in both tumors and critical organs (like the kidneys or bone marrow), physicians can calculate a personalized radiation dose. This ensures the therapeutic dose delivered to the tumor is maximized while keeping the dose to healthy tissues within safe limits. This approach was utilized in early clinical studies of ¹¹⁷ᵐSn-DTPA for bone pain palliation. nih.gov
During and after therapy, imaging continues to play a crucial role:
Monitoring Treatment Response: Serial imaging can assess whether the targeted therapy is having the desired effect, for instance, by showing a reduction in tumor size or metabolic activity.
Adapting Treatment: Based on imaging feedback, the therapeutic plan can be adapted. For example, if the initial response is suboptimal, subsequent cycles might be adjusted.
This continuous feedback loop between diagnostic imaging and therapeutic delivery is the essence of theranostics. It moves away from a "one-size-fits-all" model to a precision medicine paradigm where treatment is tailored to the individual patient's biology, as visualized through molecular imaging.
Future Directions and Emerging Research Areas in Tin 117m Science
Technological Advancements in Automated Radiosynthesis and Formulation
The transition of novel radiopharmaceuticals from research to routine clinical use heavily relies on robust, reproducible, and safe manufacturing processes. Automated radiosynthesis systems are central to achieving this for Tin-117m-based agents.
Automated synthesis modules, such as the commercially available FASTlab™ platform, offer significant advantages over manual methods by ensuring high-quality, pure, and reproducible production of radiopharmaceuticals. openmedscience.commdpi.comnih.gov These systems perform the necessary chemical reactions within a shielded enclosure, which minimizes radiation exposure to technicians. openmedscience.com The process typically involves loading precursor molecules into the synthesizer, followed by the computer-controlled addition of reagents and solvents to execute the radiolabeling reaction. openmedscience.com
While specific, dedicated automated synthesis platforms for Tin-117m are not yet widely detailed in published literature, the technology applied to other radiometals like Gallium-68, Lutetium-177, and Yttrium-90 serves as a clear blueprint. researchgate.net The development of self-shielded, modular systems is a key trend, offering a compact solution for nuclear medicine departments with limited space. researchgate.net These advancements are crucial for facilitating the scalable production of existing agents like Tin-117m(4+)DTPA and for the development of new Tin-117m compounds, ensuring they can be prepared safely and efficiently for broader clinical application. researchgate.netnih.gov
Key Benefits of Automated Radiosynthesis:
Enhanced Reproducibility: Guarantees consistent quality and purity of the radiopharmaceutical. openmedscience.com
Increased Safety: Reduces radiation exposure for laboratory personnel. openmedscience.com
Improved Efficiency: Decreases the time and cost associated with manual synthesis. openmedscience.com
Scalability: Facilitates the production of larger batches required for widespread clinical use. mdpi.com
Exploration of Novel Tin-117m Conjugates for Expanding Therapeutic and Diagnostic Applications
A primary focus of ongoing research is the development of new molecules (conjugates) that can be labeled with Tin-117m to target a wider range of diseases with high specificity. This involves pairing the radioisotope with targeting moieties like peptides and proteins via a chelator. nih.gov
Cardiovascular Therapies: Atherosclerosis and associated cardiovascular diseases represent a significant area of interest. nih.gov Annexin A1, a protein involved in the inflammatory processes of atherosclerosis, is a potential target. nih.govfrontiersin.org While research is ongoing, the development of a Tin-117m labeled agent that binds to Annexin could provide a new tool for both imaging and treating inflamed, vulnerable plaques in arteries.
Neuroinflammation and Neurodegenerative Diseases: The pathology of Alzheimer's disease involves the accumulation of amyloid-β (Aβ) plaques. nih.gov The development of radiolabeled peptides that can cross the blood-brain barrier and bind to these plaques is a major goal in neuroimaging. nih.govresearchgate.net A Tin-117m labeled peptide with high affinity for Aβ could enable early diagnosis and monitoring of disease progression.
Oncology: Building on the established use of Tin-117m DTPA for bone metastases, researchers are developing novel chelating agents to improve the performance of radioimmunoconjugates. nih.govnih.gov For instance, new trifunctional chelators have been designed to enhance the retention of the radiopharmaceutical within tumor cells, which could lead to more effective targeted radionuclide therapy. nih.gov Studies have also explored other compounds with high bone affinity, such as stannic-HEDTMP, which shows potential as both a skeletal imaging and therapeutic agent.
| Target Area | Potential Tin-117m Conjugate Concept | Therapeutic/Diagnostic Goal |
|---|---|---|
| Cardiovascular Disease | Tin-117m-labeled Annexin A1 binder | Imaging and therapy of inflamed atherosclerotic plaques |
| Neurodegenerative Disease | Tin-117m-labeled brain-penetrating peptide | Early diagnosis and monitoring of Alzheimer's disease via amyloid plaque imaging |
| Oncology | Tin-117m with novel trifunctional chelators | Enhanced tumor retention for more effective cancer therapy |
| Skeletal Metastases | Tin-117m-stannic-HEDTMP | Improved bone imaging and radiotherapy of bone tumors |
Methodological Innovations in Preclinical Evaluation of Tin-117m Agents
Rigorous preclinical evaluation is essential to determine the safety and efficacy of new Tin-117m agents before they can be tested in humans. mdpi.com This process involves a combination of in vitro (cell-based) and in vivo (animal model) studies. mdpi.comnih.gov
Current preclinical studies of Tin-117m agents, particularly for conditions like osteoarthritis, have utilized a range of established imaging and analytical techniques in animal models, such as canines and rats. researchgate.netnih.govnih.govonlinepethealth.com These methods include:
Advanced Imaging: Techniques like Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT) are used to provide detailed anatomical and functional information. researchgate.netntno.orgctfassets.net
Scintigraphy: This nuclear medicine technique is used to track the biodistribution of the Tin-117m agent throughout the body. researchgate.netnih.gov
Biodistribution Studies: These studies involve measuring the amount of radioactivity in different organs and tissues at various time points after injection to understand where the agent accumulates and how quickly it is cleared. researchgate.net
Joint Fluid Analysis: For intra-articular therapies, analysis of synovial fluid can provide information on the agent's mechanism of action, such as its effect on inflammatory cells. nih.gov
While these methods are standard, innovation lies in the integration of multiple imaging modalities (e.g., PET/MRI) to gain a more comprehensive understanding of a drug's in vivo behavior. ntno.orgctfassets.net Furthermore, the development of more representative preclinical models, especially for complex diseases like cancer where the tumor microenvironment plays a crucial role, is critical for accurately predicting clinical outcomes. nih.gov
Strategies for Enhancing Global Research Collaboration and Sustainable Isotope Supply Chains
The advancement of Tin-117m from a promising isotope to a widely used clinical tool requires both international scientific collaboration and a secure, stable supply chain.
Global Research Collaboration: Expanding the clinical applications of Tin-117m necessitates multinational research initiatives and the formation of specialized consortia. nih.gov Such collaborations are crucial for conducting large, multi-center clinical trials to validate new therapies and for sharing data and expertise to accelerate discovery.
Sustainable Isotope Supply Chains: The reliable availability of medical radioisotopes is a global concern, as production is often limited to a few aging nuclear reactors. rivm.nloecd.org To mitigate supply disruptions, national and international bodies are working to ensure production continuity. nuclearmedicineeurope.euoecd-nea.org
In the United States, the Department of Energy (DOE) Isotope Program plays a critical role in producing and distributing Tin-117m, reducing dependence on foreign suppliers. isotopes.govenergy.govisotopes.govenergy.gov The DOE IP maintains production facilities at national laboratories and partners with universities to support research, development, and workforce training. isotopes.govosti.gov These efforts are essential for creating a robust domestic supply chain for critical isotopes like Tin-117m. energy.gov Organizations like Nuclear Medicine Europe also work to coordinate reactor schedules to prevent shortages of key medical isotopes. nuclearmedicineeurope.eu
| Entity/Initiative | Role in Tin-117m Supply and Research |
|---|---|
| U.S. Department of Energy (DOE) Isotope Program | Domestic production and distribution of Tin-117m, R&D on new production techniques, and workforce development. isotopes.govenergy.govosti.gov |
| National Isotope Development Center (NIDC) | Serves as the interface for ordering Tin-117m and other isotopes from the DOE program. isotopes.gov |
| Nuclear Medicine Europe | Coordinates European research reactor operations to ensure a stable supply of medical isotopes for the continent. nuclearmedicineeurope.eu |
| International Research Consortia | Facilitate multi-center clinical trials and accelerate the development of new Tin-117m applications. nih.gov |
Theoretical and Computational Advances in Predicting and Optimizing Tin-117m Biological Outcomes
Computational modeling is becoming an indispensable tool in radiopharmaceutical development, offering the potential to streamline research and personalize treatments. nih.govarxiv.org
Pharmacokinetic (PK) Modeling: Physiologically based pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. thno.orguu.nl For Tin-117m radiopharmaceuticals, these models can predict the biodistribution and help in planning treatments by, for example, estimating the optimal combination of the targeting molecule and the amount of radioactivity to administer. thno.org While the use of PK modeling in radiopharmaceutical research is still relatively scarce, it holds great potential for improving the understanding of the in vivo behavior of agents like Tin-117m(4+)DTPA. nih.govthno.orguu.nl
Dosimetry Simulations: Monte Carlo simulations have been employed to model the radiation dose delivered by Tin-117m in specific applications, such as radiosynoviorthesis for arthritis treatment. synovetin.com These models can simulate complex biological processes, like the movement of macrophages that have engulfed the Tin-117m colloid, to provide a more accurate picture of the radiation dose distribution within the joint. synovetin.com
Predictive AI and Machine Learning: The future of computational modeling in this field lies in the integration of artificial intelligence (AI) and machine learning. nih.govarxiv.org These advanced models have the potential to:
Optimize Clinical Trials: By helping with patient selection and predicting dosing strategies. nih.gov
Enhance PBPK Models: By using neural networks to learn the complex, nonlinear dynamics of drug distribution in the body. arxiv.org
Personalize Therapy: By developing "virtual patients" to predict how a Tin-117m agent will perform in diverse individuals, leading to more tailored and effective treatments. nih.gov
These computational advances promise to reduce the time and cost of developing new Tin-117m therapies and to maximize their therapeutic benefit by enabling truly personalized medicine.
Q & A
Q. What are the fundamental nuclear properties of Sn-117, and how do they influence experimental design in spectroscopic studies?
Sn-117 has a ground state (1/2⁺) and a metastable isomer (Sn-117m, 11/2⁻) with a half-life of 13.6 days . Its nuclear structure, including low-lying states and electromagnetic transitions, requires advanced spectroscopic methods such as γ-ray spectroscopy or nuclear resonance fluorescence (NRF) to resolve fragmentation patterns . Researchers must account for its odd-mass spherical nucleus, which complicates configuration space modeling compared to even Sn isotopes. For reproducible results, experimental setups should use high-purity Sn targets and detectors with energy resolution <2% for γ-rays below 4 MeV .
Q. What experimental methods are commonly used to characterize Sn-117’s chemical coordination in organotin compounds?
Solution- and solid-state Sn-117 NMR spectroscopy, complemented by Mössbauer spectroscopy and X-ray diffraction (XRD), are critical. Sn-117 NMR chemical shifts correlate with coordination geometry (e.g., δ = 800–1,200 ppm for four-coordinate vs. 1,300–1,600 ppm for five-coordinate structures). Mössbauer quadrupole splitting (QS) values further distinguish between inductive (alkyl groups) and mesomeric (aryl groups) effects in R₃SnO₂CR’ complexes . For accuracy, studies should standardize temperature (e.g., 298 K for solution NMR) and magnetic field homogeneity (<0.1 ppm drift) .
Q. How do researchers synthesize and purify Sn-117-containing compounds for structural studies?
Monomeric Sn-117 organotin compounds (e.g., R₃SnO₂CR’) are synthesized via stoichiometric reactions of SnCl₄ with carboxylate ligands in anhydrous solvents (e.g., THF). Purification involves recrystallization from ethanol/dichloromethane mixtures, followed by column chromatography (silica gel, hexane/ethyl acetate). Purity (>98%) is verified via elemental analysis and Sn-117 NMR peak integration .
Advanced Research Questions
Q. How can contradictions in Sn-117’s decay scheme be resolved through multi-methodological approaches?
Sn-117’s decay data discrepancies (e.g., unaccounted γ transitions or missing isomeric levels) arise from fragmented electromagnetic excitation strengths. A combined approach using:
- NRF experiments to detect weak M1/E2 transitions (<1% branching ratio) ,
- Time-differential perturbed angular correlation (TDPAC) to probe hyperfine interactions in isomeric states ,
- Ab initio shell-model calculations with full configuration spaces for odd-mass nuclei ,
can reconcile inconsistencies. For example, the fragmentation of the 1⁻ component in the two-phonon [2₁⁺ × 3₁⁻] multiplet was resolved via NRF data and theoretical predictions .
Q. What methodological challenges arise when correlating Sn-117 NMR chemical shifts with solid-state structural data?
Key challenges include:
- Steric vs. electronic effects : Bulky substituents (e.g., cyclohexyl) induce five-coordinate polymeric structures in XRD, whereas smaller groups (e.g., methyl) favor four-coordinate monomers. Sn-117 NMR δ values in solution may not reflect solid-state geometries due to dynamic effects .
- Mesomeric interference : Phenyl groups show divergent δ/QS correlations in solid vs. solution states, necessitating hybrid DFT calculations (e.g., B3LYP) to model π-conjugation impacts .
Researchers should perform variable-temperature NMR and synchrotron XRD to track structural transitions.
Q. How does the fragmentation of low-lying electromagnetic excitations in Sn-117 impact theoretical nuclear models?
Unlike even-A Sn isotopes, Sn-117 exhibits strong fragmentation of the 1⁻ two-phonon states due to proton-neutron coupling and core polarization. This challenges quasiparticle random-phase approximation (QRPA) models, which underestimate M1 strengths. Advanced methods like:
- Large-scale shell-model calculations with the SN100PN interaction ,
- Energy-density functional (EDF) theory with time-odd terms ,
are required to reproduce observed γ-strength distributions. Experimental validation requires high-statistics NRF data (e.g., >10⁴ counts per transition) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between experimental Sn-117 MRTAU values and computational predictions?
The Multi-Reactor Transmutation Analysis Utility (MRTAU) for Sn-117 shows parameter-dependent deviations (Figure 1):
Q. What statistical frameworks are optimal for analyzing Sn-117’s γ-transition branching ratios in high-background environments?
Bayesian hierarchical modeling (BHM) with non-informative priors reduces false positives in low-intensity transitions (<0.1% branching ratio). For NRF data, use:
- Likelihood function : Poisson distribution for γ-counts,
- Background subtraction : Gaussian process regression over 100–500 keV bins ,
- Uncertainty propagation : Markov Chain Monte Carlo (MCMC) with 10⁵ iterations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
